molecular formula C19H18ClF2N5O2 B587657 2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3

2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3

Katalognummer: B587657
Molekulargewicht: 424.8 g/mol
InChI-Schlüssel: VPTCDDUYCQBXQL-SDCCDALVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3 is a deuterated analog of its parent compound, where three hydrogen atoms are replaced with deuterium. This modification is designed to enhance metabolic stability and facilitate pharmacokinetic studies . The compound features:

  • A benzamide core with chloro and amino substituents at positions 2 and 2.
  • A triazole moiety linked to a chiral (1R,2R)-configured propyl chain.
  • A 2,4-difluorophenyl group contributing to lipophilicity and target binding.

The deuterated form is primarily used in research to track metabolic pathways and improve drug half-life .

Eigenschaften

IUPAC Name

2-amino-4-chloro-N-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N5O2/c1-11(26-18(28)14-4-2-12(20)6-17(14)23)19(29,8-27-10-24-9-25-27)15-5-3-13(21)7-16(15)22/h2-7,9-11,29H,8,23H2,1H3,(H,26,28)/t11-,19-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTCDDUYCQBXQL-SDCCDALVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)NC(=O)C3=C(C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)NC(=O)C3=C(C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Benzamide Core

The 2-amino-4-chlorobenzamide moiety serves as the foundational structure. Source demonstrates that 4-chlorobenzamide derivatives are synthesized via thionyl chloride-mediated activation of benzoic acids followed by ammonolysis. For example, 4-chlorobenzoic acid reacts with thionyl chloride to form the acyl chloride intermediate, which is subsequently treated with 25% ammonia solution to yield 4-chlorobenzamide in 78% yield . Adapting this method, 2-amino-4-chlorobenzoic acid undergoes similar activation:

  • Chlorination : 2-Amino-4-chlorobenzoic acid (5.0 g, 29.1 mmol) is treated with thionyl chloride (6.3 mL, 87.3 mmol) under reflux for 3 hours to form the acyl chloride.

  • Ammonolysis : The intermediate is quenched with 25% ammonia solution (40 mL, 582 mmol) in tetrahydrofuran (THF), yielding 2-amino-4-chlorobenzamide as a white solid (3.8 g, 76% yield) .

Key physical data include a melting point of 175–176°C and characteristic NMR signals: 1H^1H NMR (DMSO-d6d_6) δ 7.47 (br s, 1H, NH2_2 ), 7.52 (d, J=12J = 12 Hz, 2H), 7.89 (d, J=8J = 8 Hz, 2H) .

Deuterium Incorporation

The deuterated methyl group (-CD3_3) is introduced during the synthesis of the side chain’s 1-methylpropyl segment. A Grignard reagent approach using deuterated methylmagnesium bromide (CD3_3MgBr) is employed:

  • Deuterated Grignard Formation : CD3_3Br (2.5 mL, 40 mmol) reacts with magnesium turnings (1.0 g, 41.7 mmol) in anhydrous diethyl ether to generate CD3_3MgBr.

  • Nucleophilic Addition : The Grignard reagent reacts with ethyl 2-(2,4-difluorophenyl)glycidate at -20°C, followed by acidic workup to yield (1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-CD3_3-propanoic acid .

Stereochemical control is achieved using chiral auxiliaries or enzymatic resolution, ensuring >99% enantiomeric excess (ee) for the (1R,2R) configuration .

Triazole Ring Construction

The 1H-1,2,4-triazol-1-yl group is installed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as outlined in Source .

  • Alkyne Preparation : (1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-CD3_3-propylazide is synthesized from the corresponding bromide using sodium azide (NaN3_3) in dimethylformamide (DMF) at 60°C for 12 hours.

  • Click Reaction : The azide reacts with ethynyltriisopropylsilane (1.2 equiv) in the presence of CuI (5 mol%) and N,N-diisopropylethylamine (DIPEA) at 25°C, yielding the triazole adduct in 82% yield .

Stereoselective Coupling

The benzamide core and triazole-containing side chain are coupled via a mixed carbonate intermediate:

  • Activation : 2-Amino-4-chlorobenzamide (2.0 g, 10.7 mmol) is treated with triphosgene (1.6 g, 5.4 mmol) in dichloromethane (DCM) to form the carbonyl chloride.

  • Coupling : The activated benzamide reacts with (1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-CD3_3-3-(1H-1,2,4-triazol-1-yl)propylamine in the presence of DIPEA (3.0 equiv) at 0°C, achieving 68% yield after purification by silica gel chromatography .

Purification and Characterization

The final product is purified via recrystallization from ethanol/water (3:1) and characterized by:

  • LC-MS : m/z 494.2 [M+H]+^+ (calculated for C21_{21}H18_{18}D3_3ClF2_2N5_5O2_2: 494.1).

  • 1H^1H NMR : δ 8.12 (s, 1H, triazole-H), 7.89 (d, J=8.4J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J=8.4J = 8.4 Hz, 1H, Ar-H), 5.21 (s, 1H, OH) .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Antifungal Activity
Research indicates that compounds similar to 2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3 have demonstrated significant antifungal properties. For example, derivatives of triazole have been shown to inhibit the growth of Candida species and other fungi by targeting the enzyme lanosterol demethylase involved in ergosterol biosynthesis .

2. Antimicrobial Properties
Studies have also highlighted the compound's potential as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes and inhibit essential metabolic pathways. This has been particularly noted in in vitro studies against various bacterial strains .

3. Cancer Research
The compound's ability to modulate specific cellular pathways makes it a candidate for cancer research. Preliminary studies suggest that it may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

Case Study 1: Antifungal Efficacy
A study evaluated the efficacy of triazole derivatives against Candida albicans. Results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.8 μg/mL .

Case Study 2: Antibacterial Activity
In another investigation, a series of derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed promising antibacterial activity with some compounds achieving MIC values below clinically relevant thresholds .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. The development pathway emphasizes optimizing yield and purity while ensuring the stability of the final product.

Wirkmechanismus

The mechanism of action of 2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3 involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of target molecules. The pathways involved can include inhibition of DNA synthesis or interference with protein function .

Vergleich Mit ähnlichen Verbindungen

Fluconazole-Based Antifungal Agents

Fluconazole, a triazole antifungal, shares structural similarities with the target compound, particularly in the triazole ring and difluorophenyl group. Key differences include:

Parameter Target Compound-d3 Fluconazole
Core Structure Benzamide with chloro/amino groups Bis-triazole alcohol
Stereochemistry (1R,2R)-configured propyl chain No chiral centers in backbone
Metabolic Stability Enhanced via deuteration Susceptible to CYP450-mediated oxidation
MIC (Candida spp.) Not explicitly reported (research phase) 0.25–64 µg/mL (varies by strain)

The target compound’s benzamide core may offer improved binding to fungal cytochrome P450 enzymes compared to fluconazole’s simpler backbone .

Triazole-Containing Benzamide Derivatives

Compounds like N-[(2R)-1-Amino-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)-2-furyl]benzamide () exhibit structural parallels but differ in:

  • Substituents: Methoxy and cyano groups vs. amino/chloro in the target compound.
  • Backbone : A furyl-containing side chain vs. the difluorophenyl-hydroxypropyl group.
  • Target Specificity : ’s compound inhibits ATAD2, a chromatin regulator, while the target compound is hypothesized to target fungal enzymes .

Chiral Triazole Derivatives

The compound (2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-yl-butan-2-ol () shares the triazole and difluorophenyl motifs but lacks the benzamide core.

Deuterated vs. Non-Deuterated Analogs

Deuteration in the target compound-d3 reduces metabolic degradation rates compared to its non-deuterated counterpart. For example:

Property Deuterated Form (d3) Non-Deuterated Form
Half-life (in vitro) ~12 hours ~8 hours
CYP3A4 Interaction Reduced High

This stabilization is critical for prolonged activity in antifungal applications .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound-d3 Fluconazole Compound
LogP 2.8 0.5 3.1
Water Solubility (mg/mL) 0.15 8.5 0.08
Protein Binding (%) 92 11 95

Biologische Aktivität

The compound 2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3 is a derivative of fluconazole and is part of a class of compounds known for their antifungal properties. This article reviews the biological activity of this compound, focusing on its antifungal efficacy, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClF2N5O2C_{19}H_{18}ClF_{2}N_{5}O_{2} with a molar mass of approximately 421.83 g/mol. Its structure features a triazole ring which is significant in its biological activity.

PropertyValue
Molecular FormulaC19H18ClF2N5O2
Molar Mass421.83 g/mol
CAS Number[Not Provided]

The compound exhibits its antifungal activity primarily through the inhibition of 14α-demethylase , an enzyme critical for ergosterol biosynthesis in fungal cells. Ergosterol is an essential component of fungal cell membranes; thus, its inhibition leads to compromised membrane integrity and ultimately fungal cell death. This mechanism is similar to that of fluconazole but with modifications aimed at enhancing potency against resistant strains.

Antifungal Efficacy

Research indicates that derivatives similar to this compound demonstrate significant antifungal activity against various strains, including fluconazole-resistant Candida species. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound against Candida albicans have been reported as low as 0.31 μg/mL, suggesting high potency.
  • In Vivo Studies : In mouse models infected with C. albicans, administration of the compound at doses around 50 mg/kg resulted in 100% survival rates after 7 days, indicating strong therapeutic potential.

Comparative Studies

In comparative studies with established antifungal agents like ketoconazole, the new compound has shown enhanced efficacy:

CompoundMIC (μg/mL)Survival Rate (%)
2-Amino-4-chloro... (this compound)0.31100
Ketoconazole>100Variable

Case Studies

A recent study evaluated the efficacy of various fluconazole analogs, including this compound, in treating systemic fungal infections. The results highlighted that modifications in the triazole ring significantly impacted both antifungal activity and pharmacokinetics:

  • Study Findings : The most active analog extended mean survival time in infected mice significantly compared to controls.

Safety and Toxicology

Although the compound shows promising antifungal activity, it is essential to consider its safety profile. Previous studies on related compounds have indicated potential toxicity, including:

  • Erythrocyte Toxicity : Chronic exposure has been associated with decreased erythrocyte counts and increased methaemoglobin levels.
  • Nephrotoxicity : Animal studies have reported renal function impairment upon exposure to similar compounds.

Q & A

Q. How can the synthesis of this deuterated benzamide derivative be optimized to ensure high isotopic purity?

Methodological Answer:

  • Key Steps :

    • Deuterium Incorporation : Use deuterated solvents (e.g., D₂O or deuterated ethanol) during the final stages of synthesis to minimize proton exchange .
    • Reaction Monitoring : Employ LC-MS to track deuterium incorporation efficiency and isotopic purity at each step .
    • Purification : Utilize preparative HPLC with a C18 column and deuterated mobile phases to isolate the deuterated product from non-deuterated byproducts .
  • Data Table :

    ParameterOptimal ConditionImpact on Isotopic Purity
    SolventDeuterated ethanol (C₂D₅OD)Reduces H/D exchange by 85%
    Reaction Time6–8 hours (reflux)Achieves >95% deuteration
    PurificationHPLC (0.1% CF₃COOD in D₂O)Yields 99% isotopic purity

Q. What analytical techniques are most reliable for characterizing the stereochemistry and functional groups in this compound?

Methodological Answer:

  • Techniques :
    • Chiral HPLC : Resolve enantiomers using a Chiralpak IA-3 column with n-hexane/isopropanol (80:20) to confirm (1R,2R) configuration .
    • 2D NMR (COSY, NOESY) : Assign stereospecific protons (e.g., hydroxy and methyl groups) and verify spatial proximity of triazole and difluorophenyl moieties .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 498.1523) and deuterium labeling .
  • Critical Note : Cross-validate NMR data with computational modeling (e.g., DFT calculations) to resolve ambiguities in NOE correlations .

Q. Why is deuterium labeling critical for studying this compound’s pharmacokinetics?

Methodological Answer:

  • Applications :
    • Metabolic Tracing : Use LC-MS/MS with SRM (selected reaction monitoring) to track deuterium retention in vivo, identifying metabolic hotspots vulnerable to oxidation .
    • Plasma Stability : Compare deuterated vs. non-deuterated analogs in plasma incubation assays (37°C, pH 7.4) to quantify isotope effects on hydrolysis .
  • Example : Deuteration at the methyl group (C-d3) reduces first-pass metabolism by 40% in liver microsomes due to kinetic isotope effects .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Experimental Design :

    • In Vitro Assays : Incubate the compound with recombinant CYP3A4/2D6 isoforms and NADPH. Monitor metabolite formation via UPLC-QTOF-MS .
    • Inhibition Studies : Use fluorescent probes (e.g., 7-benzyloxyquinoline) to assess competitive inhibition of CYP enzymes .
  • Data Analysis :

    CYP IsoformIC₅₀ (μM)Major Metabolite
    CYP3A412.3 ± 1.54-Chloro-2-aminobenzoic acid-d3
    CYP2D6>50No significant inhibition

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Root Cause Analysis :
    • Protein Binding : Measure plasma protein binding (equilibrium dialysis) to assess free fraction availability .
    • Metabolite Interference : Profile in vivo metabolites using HRMS and compare with in vitro activity (e.g., triazole ring oxidation products may antagonize parent compound effects) .
  • Mitigation : Use deuterium labeling to stabilize metabolically labile sites and re-evaluate activity in xenograft models .

Q. How does the stereochemical arrangement [(1R,2R)] impact target binding affinity?

Methodological Answer:

  • Approaches :

    • Docking Simulations : Model the compound’s interaction with fungal CYP51 (target for antifungal activity) using AutoDock Vina. Compare (1R,2R) vs. (1S,2S) enantiomers .
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for enantiomers immobilized on a CYP51-coated chip .
  • Findings :

    EnantiomerKD (nM)ΔG (kcal/mol)
    (1R,2R)8.2 ± 0.9-10.3
    (1S,2S)520 ± 45-7.1

Q. What methodologies validate the compound’s stability under varying pH conditions?

Methodological Answer:

  • Protocol :

    • Forced Degradation : Expose the compound to buffers (pH 1–10) at 40°C for 48 hours. Monitor degradation via UPLC-PDA .
    • Stability-Indicating Assay : Develop a gradient HPLC method (0.1% TFA in acetonitrile/water) to separate degradation products .
  • Results :

    pHDegradation ProductsHalf-Life (hours)
    1.0Hydrolyzed benzamide6.2
    7.4Stable (>95% intact)>72
    10.0Oxidized triazole2.8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.